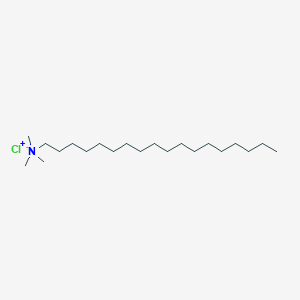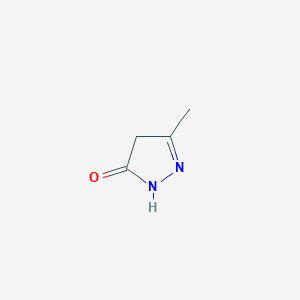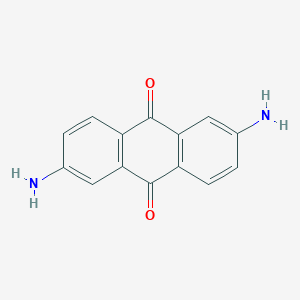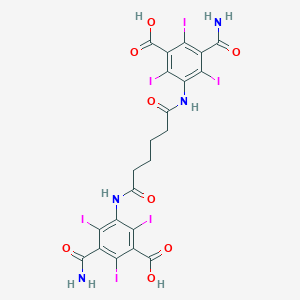
2-(Methylthio)ethyl methacrylate
Descripción general
Descripción
2-(Methylthio)ethyl methacrylate (MTEMA) is a monomer that has been explored for its unique properties and potential applications in polymer science. Its synthesis and properties offer insights into the development of polymers with specific characteristics, including stimuli responsiveness and self-assembly capabilities.
Synthesis Analysis
The synthesis of MTEMA is pivotal for its application in creating well-defined polymers. MTEMA can be polymerized using photoinduced electron/energy transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization, highlighting its versatility under different conditions, including the presence of air. This process allows the synthesis of polymers with controlled molecular weight and distribution, demonstrating MTEMA's suitability for creating well-defined polymeric structures (Xu et al., 2017).
Molecular Structure Analysis
The molecular structure of methacrylate monomers like MTEMA is crucial for understanding their reactivity and properties. Studies involving X-ray diffraction and spectroscopic analyses provide detailed information on the molecular geometry, bond lengths, and angles, which are essential for designing polymers with desired physical and chemical properties (Karabacak et al., 2008).
Chemical Reactions and Properties
MTEMA's chemical reactivity is notable for its application in polymer science, particularly in the synthesis of block copolymers and its role in polymerization-induced self-assembly (PISA). Its ability to undergo controlled polymerization processes, such as RAFT, and its reactivity towards singlet oxygen highlight its potential for creating advanced polymer architectures with specific functionalities (Xu et al., 2017).
Physical Properties Analysis
The physical properties of polymers derived from MTEMA, such as solubility, thermal sensitivity, and cloud point, are influenced by the polymer's molecular structure and composition. These properties are essential for applications requiring stimuli-responsive materials. The length of the hydrophilic oligo(ethylene glycol) units in the polymer chains, for example, significantly affects the polymer's solubility and thermal behavior (Han et al., 2003).
Chemical Properties Analysis
Chemically, MTEMA-based polymers exhibit interesting behaviors, including responsiveness to environmental stimuli such as light and oxygen. The encapsulated ZnTPP within the polymer matrix and the subsequent rapid oxidation of the thioether group under visible light exposure demonstrate the polymer's potential for applications requiring controlled degradation or responsiveness to specific stimuli (Xu et al., 2017).
Aplicaciones Científicas De Investigación
Polymerization-Induced Self-Assembly and Stimuli Responsiveness : MTEMA can undergo polymerization-induced self-assembly (PISA) and is useful in creating stimuli-responsive materials. It has been shown that MTEMA, when polymerized using a photoinduced electron/energy transfer-reversible addition-fragmentation chain transfer (PET-RAFT) process, can form well-defined polymers. These polymers can be disassembled rapidly upon exposure to visible light due to the formation of singlet oxygen, which oxidizes the thioether group (Xu et al., 2017).
Biocompatible Copolymers : MTEMA and related methacrylates have been used to synthesize biocompatible block copolymers. These polymers have applications in various biomedical fields. For instance, 2-Methacryloyloxyethyl phosphorylcholine (MPC) is used to prepare biocompatible copolymers with clinically proven benefits in biomedical applications (Ma et al., 2003).
Thermally Sensitive Water-Soluble Polymethacrylates : Anionic polymerizations of methacrylates, including MTEMA, have been studied for creating thermally sensitive water-soluble polymethacrylates. These polymers exhibit solubility and cloud point changes depending on the length of the hydrophilic oligo(ethylene glycol) unit, demonstrating their potential in temperature-sensitive applications (Han et al., 2003).
Chain Transfer Agent in Polymerization : MTEMA has been used as a chain transfer agent in the free radical polymerization of other monomers like methyl methacrylate, styrene, and butyl acrylate. This enables the production of α,ω-difunctional telomers, which are important in creating polymers with specific end-group functionalities (Colombani & Chaumont, 1994).
Synthesis of Functionalized Polymers : MTEMA is utilized in the synthesis of functionalized polymers, particularly in Atom Transfer Radical Polymerization (ATRP) processes. This allows for the creation of polymers with controlled molecular weight, low dispersity, and well-defined chain-end functionality, which are crucial in precision polymer synthesis (Góis et al., 2014).
Aqueous Solution Properties of Tertiary Amine Methacrylate Polymers : The study of MTEMA-based polymers in aqueous solutions has shown that these polymers can form stable micelles in specific conditions, demonstrating their potential in drug delivery and other biomedical applications (Bütün et al., 2001).
Mecanismo De Acción
Target of Action
2-(Methylthio)ethyl methacrylate (2-MEMA) is a monomer that is primarily used in the synthesis of polymers . The primary targets of 2-MEMA are the polymer chains where it gets incorporated during the polymerization process .
Mode of Action
The mode of action of 2-MEMA involves its incorporation into polymer chains through a process known as polymerization . During this process, the double bond in the methacrylate group of 2-MEMA opens up and forms a bond with the growing polymer chain . This results in the formation of a polymer that has the 2-(methylthio)ethyl group pendant from the polymer backbone .
Biochemical Pathways
The polymers synthesized from 2-mema can exhibit various properties depending on their structure and composition . These properties can influence the behavior of the polymers in biological systems, such as their biocompatibility, biodegradability, and ability to interact with cells and tissues .
Pharmacokinetics
The pharmacokinetics of the resulting polymers would depend on factors such as their size, chemical composition, and the presence of any functional groups .
Result of Action
The primary result of the action of 2-MEMA is the formation of polymers with specific properties conferred by the 2-(methylthio)ethyl group . These polymers can be designed to have a variety of uses, such as in the development of new materials, drug delivery systems, and biomedical devices .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Direcciones Futuras
The future directions of 2-(Methylthio)ethyl methacrylate research could involve further investigation into its photoinduced electron/energy transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization . Additionally, the development and discovery of macromolecular cryoprotectants could be another potential area of research .
Propiedades
IUPAC Name |
2-methylsulfanylethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c1-6(2)7(8)9-4-5-10-3/h1,4-5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGMNVSTCSILMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393393 | |
| Record name | 2-(Methylthio)ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14216-23-0 | |
| Record name | 2-(Methylthio)ethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes MTEMA particularly interesting for material design?
A1: MTEMA's thioether group offers unique reactivity and can be utilized for stimuli-responsive materials. For example, research has shown that MTEMA can be incorporated into polymers and subsequently oxidized to form sulfoxide groups []. This oxidation process can significantly impact the polymer's properties, such as its cytotoxicity []. Additionally, the thioether group allows for polymerization-induced self-assembly (PISA) when used with specific macro-CTAs like poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA) []. This process generates nanoparticles that can be disassembled upon exposure to visible light due to the oxidation of the thioether group by singlet oxygen generated by encapsulated photosensitizers like ZnTPP [].
Q2: Can MTEMA be used to create functional surfaces?
A2: Yes, MTEMA can be copolymerized with other monomers to create surfaces with tailored properties. For instance, researchers have successfully incorporated MTEMA into terpolymers containing hydrophilic and hydrophobic components []. This specific terpolymer was then used as a platform for the in-situ polymerization of phospholipids, resulting in a stable, biomimetic surface [].
Q3: Does the incorporation of MTEMA affect the electrochemical properties of polymers?
A3: Yes, incorporating MTEMA into polymers with electroactive groups like ferrocene can influence their electrochemical behavior. Studies have demonstrated that copolymers of vinylferrocene and MTEMA exhibit enhanced stability when used to modify gold electrodes compared to poly(vinylferrocene) alone []. This improved stability is attributed to the presence of the thioether groups within the copolymer structure [].
Q4: Are there applications of MTEMA in metal extraction?
A4: Yes, MTEMA-containing polymers show promise for metal extraction applications. Research has shown that poly(N-isopropylacrylamide-co-MTEMA) gels can effectively extract gold(III) ions from solutions []. The thioether groups in MTEMA play a crucial role in binding the gold ions, while the thermosensitive nature of the copolymer allows for the controlled uptake and release of the metal [].
Q5: Are there any limitations or challenges associated with using MTEMA?
A5: While MTEMA offers various advantages, some challenges need to be considered. For instance, the oxidation of the thioether group to sulfoxide, while useful for some applications, can also lead to increased cytotoxicity in certain polymers []. This highlights the need for precise control over the oxidation process to tailor the material properties for specific applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-](/img/structure/B87148.png)


![[Bis(trifluoroacetoxy)iodo]pentafluorobenzene](/img/structure/B87154.png)


![Sodium;2-[(2-aminoacetyl)amino]acetate](/img/structure/B87158.png)
